molecular formula C8H12N2O2 B12898407 (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one

(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one

Cat. No.: B12898407
M. Wt: 168.19 g/mol
InChI Key: DTRBUJVUORADQS-ALCCZGGFSA-N
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Description

(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to an ethylidene moiety, which is further connected to a methyloxazol-5(4H)-one ring. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with an aldehyde or ketone to form the corresponding imine, which is then cyclized with a suitable oxazole precursor. The reaction conditions often include the use of a base catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial materials, benefiting from its unique reactivity and stability.

Mechanism of Action

The mechanism of action of (Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the oxazole ring may participate in π-π stacking or other non-covalent interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-(1-(Dimethylamino)ethylidene)-2-methylthiazol-5(4H)-one: Similar structure with a thiazole ring instead of an oxazole ring.

    (Z)-4-(1-(Dimethylamino)ethylidene)-2-methylimidazol-5(4H)-one: Features an imidazole ring, offering different electronic properties.

    (Z)-4-(1-(Dimethylamino)ethylidene)-2-methylpyrazol-5(4H)-one: Contains a pyrazole ring, providing distinct reactivity.

Uniqueness

(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the oxazole ring, in particular, offers distinct electronic characteristics and reactivity patterns compared to similar compounds with different heterocyclic rings.

Biological Activity

(Z)-4-(1-(Dimethylamino)ethylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound notable for its oxazole ring structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor, and its applications in drug development.

Structural Characteristics

The molecular formula of this compound is C8_8H12_{12}N2_2O2_2, with a molecular weight of 168.19 g/mol. The presence of the dimethylamino group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, making it a candidate for therapeutic applications.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, which could be beneficial in developing new antibiotics.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound on different cancer cell lines have shown promising results.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. Molecular docking studies have revealed that the compound can bind to enzyme active sites, potentially leading to inhibition of key biochemical pathways.

Case Studies and Experimental Data

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited reverse transcriptase in vitro, showing IC50_{50} values comparable to standard inhibitors.
    • Docking simulations indicated strong binding affinity to the enzyme's active site, suggesting a competitive inhibition mechanism.
  • Antimicrobial Activity :
    • Derivatives of the compound were tested against several bacterial strains, including E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) that suggest potential as a new class of antibiotics.
  • Cytotoxicity Assays :
    • The compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant growth inhibition with calculated GI50_{50} values of 3.18 µM for MCF-7 cells and 8.12 µM for HeLa cells, outperforming some existing treatments.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
4-(Dimethylamino)benzylidene-2-methyloxazol-5(4H)-oneStructureContains a benzylidene moiety; potential for enhanced biological activity due to aromatic stabilization.
2-Methyloxazol-5(4H)-one derivativesStructureGeneral class; varied substituents lead to different biological profiles.
1-(Dimethylamino)propan-2-one derivativesStructureDifferent carbon chain length affects lipophilicity and bioavailability.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(4Z)-4-[1-(dimethylamino)ethylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C8H12N2O2/c1-5(10(3)4)7-8(11)12-6(2)9-7/h1-4H3/b7-5-

InChI Key

DTRBUJVUORADQS-ALCCZGGFSA-N

Isomeric SMILES

CC1=N/C(=C(/C)\N(C)C)/C(=O)O1

Canonical SMILES

CC1=NC(=C(C)N(C)C)C(=O)O1

Origin of Product

United States

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